molecular formula C17H13NO4 B12202982 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide CAS No. 951894-73-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide

Cat. No.: B12202982
CAS No.: 951894-73-8
M. Wt: 295.29 g/mol
InChI Key: KZNJRAGLNNYSGS-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide (CAS: 951894-73-8) is a carboxamide derivative combining a benzofuran core with a 2,3-dihydrobenzo[b][1,4]dioxin substituent.

Properties

CAS No.

951894-73-8

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-3-carboxamide

InChI

InChI=1S/C17H13NO4/c19-17(13-10-22-14-4-2-1-3-12(13)14)18-11-5-6-15-16(9-11)21-8-7-20-15/h1-6,9-10H,7-8H2,(H,18,19)

InChI Key

KZNJRAGLNNYSGS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=COC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzofurancarboxylic acid derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction is carried out under controlled pH conditions using aqueous sodium carbonate (Na₂CO₃) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base like NaH or K₂CO₃.

Major Products Formed

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide exhibit promising anticancer activities. For instance, Mannich bases, which share structural characteristics with this compound, have been reported to possess cytotoxic effects against various cancer cell lines. They have been shown to induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis demonstrated that modifications in the molecular structure significantly affect the biological activity of compounds related to this compound. For example, the introduction of specific functional groups can enhance potency against cancer cells while reducing toxicity to normal cells. This highlights the importance of tailored modifications in developing effective anticancer agents .

Inhibition of Monoamine Oxidase B (MAO-B)

This compound has been investigated for its inhibitory effects on monoamine oxidase B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Compounds with similar structures have shown competitive inhibition of MAO-B with low IC50 values, indicating their potential as therapeutic agents for neuroprotection .

Table: Comparison of MAO-B Inhibitory Activity

Compound NameIC50 Value (µM)Mechanism of Action
Compound 10.009Competitive inhibition
This compoundTBDTBD
Compound 38.19Competitive inhibition

Note: The IC50 value for this compound is yet to be determined.

Antimicrobial Activity

Investigations into the antimicrobial properties of compounds related to this compound have revealed their potential efficacy against various bacterial strains. These compounds may disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial survival .

Neuroprotective Effects

The neuroprotective effects of this compound are being explored in the context of neurodegenerative diseases. By inhibiting MAO-B and reducing oxidative stress in neuronal cells, these compounds may offer therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .

Synthesis and Structural Insights

The synthesis of this compound involves complex organic reactions that yield high-purity products suitable for biological testing. Structural studies using X-ray crystallography have provided insights into the molecular geometry and electronic properties that influence its biological activity .

Table: Synthesis Overview

StepReagents/ConditionsYield (%)
Initial ReactionAcids/solvents (e.g., acetonitrile)TBD
PurificationColumn chromatographyTBD
CharacterizationNMR and X-ray crystallographyTBD

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs include:

2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl) (CAS: 951894-76-1)

  • Substituents: Methyl groups at positions 3 and 5 of benzofuran, with a phenylethyl amine.
  • Impact: The methyl groups may enhance metabolic stability, while the bulky phenylethyl group could reduce solubility compared to the target compound .

N-cyclohexyl-N-phenylfuran-3-carboxamide (CAS: 951894-82-9) Substituents: Cyclohexyl and phenyl groups attached to the carboxamide nitrogen.

3-(5-methylfuran-2-yl)-N-(4-propoxyphenyl)propanamide (CAS: 951894-91-0)

  • Substituents: A propoxyphenyl group and a methyl-substituted furan.
  • Impact: The propoxy group may improve solubility, while the methylfuran could modulate electronic properties .

Table 1: Structural Comparison of Key Analogs

Compound (CAS) Core Structure Key Substituents Potential Physicochemical Impact
951894-73-8 (Target) Benzofuran Dihydrobenzodioxin Moderate lipophilicity, balanced solubility
951894-76-1 Benzofuran 3,5-Dimethyl, phenylethyl Reduced solubility, increased steric bulk
951894-82-9 Furan Cyclohexyl, phenyl High lipophilicity, low solubility
951894-91-0 Furan-propanamide 4-Propoxyphenyl, methylfuran Enhanced solubility, electronic modulation

Spectroscopic Characterization

highlights the use of ¹H NMR and ¹³C NMR for characterizing related dihydrobenzodioxin-formamide derivatives. For the target compound, the dihydrobenzodioxin moiety would show characteristic aromatic protons at δ 6.5–7.0 ppm, while the benzofuran carboxamide carbonyl would resonate near δ 165–170 ppm in ¹³C NMR . These data align with trends observed in analogs, such as the upfield shifts caused by electron-donating groups (e.g., methoxy) .

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide, a compound with a complex structure, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H22N2O7C_{26}H_{22}N_{2}O_{7} with a molecular weight of 474.5 g/mol. Its structure features a benzofuran core linked to a dihydrobenzo[b][1,4]dioxin moiety through an amide bond. The structural complexity allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC26H22N2O7
Molecular Weight474.5 g/mol
CAS Number872613-28-0

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
  • Receptor Interaction : It is hypothesized that the compound can bind to specific receptors, altering signal transduction pathways.
  • Antimicrobial Activity : Studies indicate potential antimicrobial properties against bacterial strains and pathogens.

Biological Activity Studies

Recent research has highlighted the compound's effectiveness in various biological assays:

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Chlamydia trachomatis, demonstrating an IC50 value of 0.9 mM, indicating significant inhibitory effects on bacterial growth .
  • Toxicity Assessment : The compound was screened alongside other derivatives for toxicity. It was noted that while some derivatives exhibited dose-dependent toxicity, this compound showed favorable toxicity profiles at tested concentrations .

Case Studies

  • Inhibition of Glucosylceramide Synthase : Research indicated that compounds similar to this compound could inhibit glucosylceramide synthase (GCS), which is crucial in lipid metabolism. Inhibitors of GCS have therapeutic implications in treating disorders like Gaucher disease .
  • Anticancer Potential : Preliminary studies suggest that compounds within this structural class may exhibit anticancer properties by inducing apoptosis in cancer cell lines through the modulation of signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound:

  • Compounds with additional functional groups or modifications at specific positions on the benzofuran or dihydrobenzo[dioxin] moieties showed varied biological activities.
Compound ModificationObserved Activity
Addition of pyridyl moietyEnhanced anti-chlamydial activity
Variations in amide substituentsAltered enzyme inhibition profiles

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